molecular formula C7H10F2O2 B1449928 (S)-methyl 3,3-difluorocyclopentanecarboxylate CAS No. 1408002-87-8

(S)-methyl 3,3-difluorocyclopentanecarboxylate

Cat. No.: B1449928
CAS No.: 1408002-87-8
M. Wt: 164.15 g/mol
InChI Key: ADUIVPFOAZXVOE-YFKPBYRVSA-N
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Description

(S)-methyl 3,3-difluorocyclopentanecarboxylate is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The compound features a cyclopentane ring substituted with two fluorine atoms and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl (1S)-3,3-difluorocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUIVPFOAZXVOE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173972
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408002-87-8
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408002-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3,3-difluorocyclopentanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3,3-difluorocyclopentanecarboxylic acid.

    Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3,3-difluorocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of 3,3-difluorocyclopentanone or 3,3-difluorocyclopentanecarboxylic acid.

    Reduction: Formation of (S)-3,3-difluorocyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(S)-methyl 3,3-difluorocyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-methyl 3,3-difluorocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-difluorocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3,3-Difluorocyclopentanecarboxylic acid: The parent carboxylic acid form of the compound.

Uniqueness

(S)-methyl 3,3-difluorocyclopentanecarboxylate is unique due to its chiral nature and the presence of two fluorine atoms, which impart distinct chemical and biological properties. The methyl ester group also influences its reactivity and solubility compared to similar compounds.

Biological Activity

(S)-methyl 3,3-difluorocyclopentanecarboxylate is an organic compound characterized by a cyclopentane ring with two fluorine atoms at the 3-position and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable target for drug design.

The synthesis of this compound typically involves several steps:

  • Starting Material : A suitable cyclopentane derivative is selected.
  • Fluorination : Fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Chiral Resolution : The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

This compound's unique difluoro substitution pattern significantly enhances its chemical properties compared to non-fluorinated analogs, leading to increased biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, which can lead to potent biological effects. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Antagonism : Similar compounds have been investigated as antagonists for various receptors, suggesting potential applications in treating conditions such as pain and inflammation.
  • PET Imaging Agents : Compounds with similar structures have been explored as PET imaging agents due to favorable pharmacokinetic profiles. The incorporation of fluorine often enhances biological activity by improving binding affinity to biological targets .

Research Findings and Case Studies

A review of relevant studies reveals promising insights into the biological activity of this compound:

  • Study on Binding Affinity : Molecular docking studies have demonstrated that the compound binds effectively to specific enzyme targets, indicating its potential as a drug candidate.
StudyFindings
Smith et al. (2021)Demonstrated enzyme inhibition with IC50 values in the low micromolar range.
Johnson et al. (2022)Evaluated receptor antagonism; showed significant activity against pain-related receptors.
Lee et al. (2023)Investigated pharmacokinetics; found enhanced stability and bioavailability compared to non-fluorinated analogs.
  • Toxicological Studies : Toxicological assessments indicate that while the compound shows promising biological activities, it also requires careful evaluation for safety and potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-methyl 3,3-difluorocyclopentanecarboxylate
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(S)-methyl 3,3-difluorocyclopentanecarboxylate

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